molecular formula C19H24N2O3S B14921163 1-(Benzylsulfonyl)-4-(3-methoxybenzyl)piperazine

1-(Benzylsulfonyl)-4-(3-methoxybenzyl)piperazine

Cat. No.: B14921163
M. Wt: 360.5 g/mol
InChI Key: NUPYMDUFVAFUJB-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-(3-methoxybenzyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of benzylsulfonyl and methoxybenzyl groups attached to the piperazine ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylsulfonyl)-4-(3-methoxybenzyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via sulfonylation reactions using benzylsulfonyl chloride and a base such as triethylamine.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through nucleophilic substitution reactions using 3-methoxybenzyl chloride and the piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfonyl)-4-(3-methoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxybenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(Benzylsulfonyl)-4-(3-methoxybenzyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-4-(3-methoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxybenzyl)piperazine: A similar compound with a methoxybenzyl group but lacking the benzylsulfonyl group.

    1-Benzylpiperazine: A compound with a benzyl group attached to the piperazine ring.

    4-(3-Methoxybenzyl)piperazine: A compound with a methoxybenzyl group attached to the piperazine ring.

Uniqueness

1-(Benzylsulfonyl)-4-(3-methoxybenzyl)piperazine is unique due to the presence of both benzylsulfonyl and methoxybenzyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

1-benzylsulfonyl-4-[(3-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C19H24N2O3S/c1-24-19-9-5-8-18(14-19)15-20-10-12-21(13-11-20)25(22,23)16-17-6-3-2-4-7-17/h2-9,14H,10-13,15-16H2,1H3

InChI Key

NUPYMDUFVAFUJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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